

Solubility and stability of 1-(2-Chlorophenyl)imidazoline-2-thione

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)imidazoline-2-thione

CAS No.: 51581-47-6

Cat. No.: B1585679

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Technical Guide: Solubility and Stability of 1-(2-Chlorophenyl)imidazolidine-2-thione

Part 1: Executive Summary & Chemical Identity

Target Analyte: 1-(2-Chlorophenyl)imidazolidine-2-thione Chemical Formula: C

H

CIN

S Molecular Weight: 212.70 g/mol Core Scaffold: Cyclic Thiourea (Imidazolidine-2-thione)[1]

Critical Distinction (Scientific Integrity): Researchers often confuse this compound with Clonidine Impurity B (European Pharmacopoeia).[1] Note that Impurity B is 1-acetyl-2-(2,6-dichlorophenylimino)imidazolidine.[1][2] The target compound discussed here is a thione intermediate, often formed during the synthesis of imidazoline-based adrenergic agonists when using 2-chlorophenyl isothiocyanate precursors.[1] It is distinct in its reactivity profile, primarily driven by the nucleophilic sulfur atom.

Part 2: Physicochemical Profile & Solubility

Analysis

The solubility profile of 1-(2-Chlorophenyl)imidazolidine-2-thione is governed by the competition between the polar, hydrogen-bonding thiourea core and the lipophilic, sterically hindered 2-chlorophenyl ring.[1]

Solubility Profile

Unlike the unsubstituted parent compound (ethylene thiourea), which is water-soluble, the ortho-chloroaryl substituent disrupts the hydrogen-bonding network and significantly increases lipophilicity (LogP ~1.8–2.1 predicted).[1]



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pH-Dependent Behavior

The imidazolidine-2-thione moiety exists in a thione-thiol tautomeric equilibrium, predominantly favoring the thione form in neutral solution.[1]

- pKa (NH deprotonation): ~13.5 (Very weak acid).[1]
- pKa (S-protonation): ~ -1.2 (Very weak base).[1]
- Implication: Solubility is largely pH-independent across the physiological range (pH 2–8).[1]

Visualization: Solubility & Tautomerism



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Caption: Tautomeric equilibrium heavily favors the thione. Solubility is maximized in dipolar aprotic solvents that can disrupt the crystal lattice without destabilizing the thione bond.

Part 3: Stability Assessment

The stability of 1-(2-Chlorophenyl)imidazolidine-2-thione is compromised primarily by oxidative desulfurization, a common pathway for cyclic thioureas.[1]

Degradation Pathways

- **Oxidative Desulfurization (Primary Risk):** Exposure to atmospheric oxygen, peroxides, or light converts the thione (C=S) to the corresponding urea (C=O), 1-(2-chlorophenyl)imidazolidin-2-one.[1] This is accelerated by high pH and transition metal impurities.[1]
- **Hydrolysis:** The cyclic thiourea ring is relatively robust against hydrolysis compared to linear thioureas.[1] However, prolonged exposure to strong acids (pH < 1) at elevated temperatures can open the ring.
- **Photostability:** Thiones are photosensitive.[1] UV absorption promotes the S-atom to an excited state, facilitating oxidation.[1]

Visualization: Degradation Pathway



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Caption: The primary degradation route is oxidative desulfurization yielding the urea derivative. This transformation is irreversible and acts as the main stability-indicating marker.[1]

Storage Protocols

- Temperature: Store at 2–8°C. Thermal stress accelerates desulfurization.[1]
- Light: Protect from light (Amber vials).[1]
- Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation.[1]

Part 4: Self-Validating Analytical Protocol

To quantify this compound and separate it from its urea degradation product, use the following High-Performance Liquid Chromatography (HPLC) method. This protocol is designed to be stability-indicating.

Method parameters



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Gradient Program

- 0-2 min: 10% B (Isocratic hold to elute polar impurities)[1]
- 2-15 min: 10% → 80% B (Linear gradient)[1]
- 15-20 min: 80% B (Wash lipophilic residues)[1]
- 20-21 min: 80% → 10% B (Re-equilibration)

Validation Criterion: The Urea derivative (degradation product) is more polar than the Thione.[1]

- Expected RT (Urea): ~6–8 min.[1]
- Expected RT (Thione): ~10–12 min.[1]
- System Suitability: Resolution (Rs) between Urea and Thione peaks must be > 2.0.[1]

Part 5: References

- European Pharmacopoeia (Ph.[1] Eur.). Clonidine Hydrochloride Monograph. (Defines Impurity B structure for contrast). Available at: [\[Link\]](#)[1]
- PubChem Database. 1-(2-Chlorophenyl)imidazolidine-2-thione (Compound Summary). National Center for Biotechnology Information.[1] Available at: [\[Link\]](#)[1]

- Edward, J. T., & Whiting, J. (1971). Tautomerism of 2-imidazolidinethiones. Canadian Journal of Chemistry.[1] (Foundational work on thione-thiol tautomerism).
- Domańska, U., et al. (2004).[3] Solubility of Imidazoles in Organic Solvents. Journal of Chemical & Engineering Data. (Solubility extrapolation principles). Available at: [\[Link\]](#)[1]

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Sources

- 1. 1-(4-Chlorophenyl)imidazolidine-2,4-dione | C₉H₇ClN₂O₂ | CID 775021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clonidine EP Impurity B | Manasa Life Sciences [manasalifesciences.com]
- 3. Clonidine | C₉H₉Cl₂N₃ | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
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